Viloxazine Hydrochloride

Description

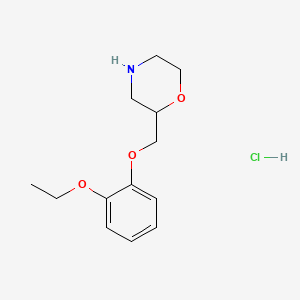

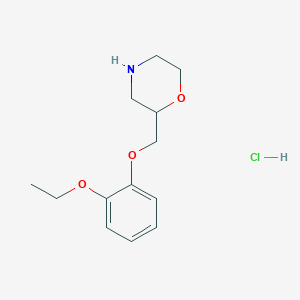

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

2-[(2-ethoxyphenoxy)methyl]morpholine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO3.ClH/c1-2-15-12-5-3-4-6-13(12)17-10-11-9-14-7-8-16-11;/h3-6,11,14H,2,7-10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJOCKFVCMLCPTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1OCC2CNCCO2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

46817-91-8 (Parent) | |

| Record name | Viloxazine hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035604672 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8057722 | |

| Record name | Viloxazine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8057722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35604-67-2 | |

| Record name | Viloxazine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35604-67-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Viloxazine hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035604672 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Viloxazine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8057722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(2-ethoxyphenoxy)methyl]morpholine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.838 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VILOXAZINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OQW30I1332 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Viloxazine Hydrochloride: A Technical Guide to its Mechanism of Action for Researchers

An In-depth Examination of the Pharmacological Profile of a Serotonin (B10506) Norepinephrine (B1679862) Modulating Agent

Viloxazine (B1201356) hydrochloride, a morpholine (B109124) derivative, has a rich history, initially developed as an antidepressant and more recently repurposed for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD).[1][2][3] This guide provides a comprehensive technical overview of its mechanism of action, tailored for researchers, scientists, and drug development professionals. While historically classified as a selective norepinephrine reuptake inhibitor (NRI), recent studies have unveiled a more complex and multifaceted pharmacological profile, now characterizing it as a serotonin norepinephrine modulating agent (SNMA).[3][4]

Core Pharmacodynamics: A Dual Action on Noradrenergic and Serotonergic Systems

Viloxazine's therapeutic effects are primarily attributed to its dual action on the norepinephrine and serotonin systems.[5] It acts as a selective norepinephrine reuptake inhibitor and demonstrates significant activity at specific serotonin receptors.[4][6]

Norepinephrine Reuptake Inhibition

The foundational mechanism of viloxazine is its inhibition of the norepinephrine transporter (NET), which blocks the reuptake of norepinephrine from the synaptic cleft, thereby increasing its extracellular concentration.[1][5] This enhanced noradrenergic neurotransmission in brain regions like the prefrontal cortex is believed to contribute to improvements in attention and executive function.[7]

Serotonergic Modulation

More recent research has illuminated viloxazine's significant interactions with the serotonin system, distinguishing it from traditional NRIs like atomoxetine.[3][4] It exhibits:

-

5-HT₂B Receptor Antagonism: Viloxazine acts as an antagonist at serotonin 5-HT₂B receptors.[2][4]

-

5-HT₂C Receptor Agonism: Conversely, it functions as an agonist at serotonin 5-HT₂C receptors.[2][4]

This modulation of serotonergic pathways, in conjunction with its effects on norepinephrine, is thought to play a crucial role in its therapeutic efficacy, potentially by influencing downstream dopamine (B1211576) release in the prefrontal cortex and suppressing hyperactive behavior.[3][4]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data that define the pharmacological profile of viloxazine hydrochloride.

Table 1: Monoamine Transporter and Receptor Binding Affinities

| Target | Species | Kᵢ (nM) | Kₑ (nM) | IC₅₀ (µM) | EC₅₀ (µM) | Eₘₐₓ (%) | Reference |

| Norepinephrine Transporter (NET) | Human | 155 - 630 | - | 0.26 | - | - | [6][8] |

| Serotonin Transporter (SERT) | Human | 17,300 | - | 257 | - | - | [6][9] |

| Dopamine Transporter (DAT) | Human | >100,000 | - | >100 | - | - | [6][8] |

| 5-HT₂B Receptor | Human | 3,900 | 4.2 | 27.0 | - | - | [4][6][9] |

| 5-HT₂C Receptor | Human | 6,400 | - | - | 32.0 | 78.6 | [4][6][9] |

| 5-HT₇ Receptor | Human | - | - | >100 | - | 52% inhibition at 100 µM | [4] |

| α₁₋-Adrenergic Receptor | Human | - | - | - | - | Weak Antagonism | [6] |

| β₂-Adrenergic Receptor | Human | - | - | - | - | Weak Antagonism | [6] |

Table 2: In Vivo Effects on Extracellular Neurotransmitter Levels in the Prefrontal Cortex (PFC) of Freely Moving Rats

| Neurotransmitter | Dose (mg/kg, IP) | Peak Increase from Baseline (%) | Time to Peak (minutes) | Reference |

| Norepinephrine (NE) | 50 | 649 ± 57 | 60 | [4][7] |

| Dopamine (DA) | 50 | 670 ± 105 | 60 | [4][7] |

| Serotonin (5-HT) | 50 | 506 ± 133 | 30-120 | [4][10] |

| Norepinephrine (NE) | 30 | 365 ± 15 | 60 | [7] |

| Dopamine (DA) | 30 | 182 ± 10 | 60 | [7] |

| Serotonin (5-HT) | 30 | 302 ± 36 | 60 | [7] |

Key Experimental Protocols

The following sections detail the methodologies for the key experiments that have been instrumental in elucidating the mechanism of action of viloxazine.

Radioligand Binding Assays

These assays are employed to determine the binding affinity of viloxazine for various neurotransmitter transporters and receptors.

Objective: To quantify the affinity of viloxazine for specific molecular targets.

Methodology:

-

Preparation of Membranes: Membranes are prepared from cells (e.g., CHO-K1 or HEK293) stably expressing the human receptor or transporter of interest (e.g., NET, SERT, DAT, 5-HT₂B, 5-HT₂C).[11]

-

Incubation: The cell membranes are incubated with a specific radiolabeled ligand (e.g., [³H]nisoxetine for NET, [³H]citalopram for SERT, [³H]WIN 35,428 for DAT, [³H]LSD for 5-HT₂B/2C) and varying concentrations of viloxazine.[4][11]

-

Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The concentration of viloxazine that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The equilibrium dissociation constant (Kᵢ) is then calculated using the Cheng-Prusoff equation.

References

- 1. macsenlab.com [macsenlab.com]

- 2. droracle.ai [droracle.ai]

- 3. cafermed.com [cafermed.com]

- 4. New Insights into the Mechanism of Action of Viloxazine: Serotonin and Norepinephrine Modulating Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is the mechanism of this compound? [synapse.patsnap.com]

- 6. Viloxazine - Wikipedia [en.wikipedia.org]

- 7. Viloxazine Increases Extracellular Concentrations of Norepinephrine, Dopamine, and Serotonin in the Rat Prefrontal Cortex at Doses Relevant for the Treatment of Attention-Deficit/Hyperactivity Disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. dovepress.com [dovepress.com]

- 10. dovepress.com [dovepress.com]

- 11. benchchem.com [benchchem.com]

Viloxazine Hydrochloride: A Technical Guide to its Discovery, Synthesis, and Core Pharmacology

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the history, synthesis, and mechanism of action of viloxazine (B1201356) hydrochloride. It is intended for a scientific audience and details the key experimental protocols, quantitative data, and pharmacological pathways associated with this molecule.

Discovery and Historical Development

Viloxazine was first discovered by scientists at Imperial Chemical Industries (ICI).[1] The discovery emerged from research into beta-blockers, where it was noted that some of these compounds exhibited inhibitory activity on serotonin (B10506) reuptake at high doses.[2] To improve the central nervous system penetration of these compounds, the ethanolamine (B43304) side chain characteristic of beta-blockers was replaced with a morpholine (B109124) ring, leading to the synthesis of viloxazine, initially coded as ICI 58,834.[3][4][5]

First described in the scientific literature in 1972, viloxazine was introduced to the European market in 1974 as an antidepressant under the trade name Vivalan.[1][3] Despite its use in Europe for several decades, it was never approved for this indication in the United States. In 1984, the U.S. Food and Drug Administration (FDA) granted viloxazine orphan drug designation for the treatment of cataplexy and narcolepsy, but it was never marketed for these purposes.[1][3]

For commercial reasons unrelated to its safety or efficacy, the immediate-release formulation of viloxazine was withdrawn from the market in the early 2000s.[6][7] Subsequently, Supernus Pharmaceuticals developed an extended-release formulation of viloxazine (SPN-812) for the treatment of Attention Deficit Hyperactivity Disorder (ADHD).[2][3] In April 2021, this extended-release formulation, branded as Qelbree, received FDA approval for the treatment of ADHD in pediatric patients, marking its official entry into the U.S. market.[3][6][7][8]

Synthesis of Viloxazine Hydrochloride

The most commonly cited synthesis of this compound begins with 2-ethoxyphenol (B1204887) and proceeds through a three-step process: epoxide formation, morpholine ring formation, and salt formation.[6][7]

Synthesis Pathway

Experimental Protocols

Step 1: Synthesis of 1-(2-Ethoxyphenoxy)-2,3-epoxypropane (Epoxide Intermediate)

This step involves the reaction of 2-ethoxyphenol with epichlorohydrin in the presence of a base and a phase-transfer catalyst.

-

Procedure: 2-ethoxyphenol is treated with epichlorohydrin in the presence of potassium carbonate and a phase-transfer catalyst such as tetrabutylammonium (B224687) hydrogen sulfate (n-Bu4NHSO4).[6] The reaction is typically carried out at an elevated temperature (e.g., 50-60°C). After the reaction is complete, the mixture is washed with water and the organic layer is separated and concentrated to yield the crude epoxide intermediate.

Step 2: Synthesis of Viloxazine Free Base (2-[(2-Ethoxyphenoxy)methyl]morpholine)

The epoxide intermediate is then reacted with 2-aminoethyl hydrogen sulfate in the presence of a strong base to form the morpholine ring.

-

Procedure: A mixture of the crude 1-(2-ethoxyphenoxy)-2,3-epoxypropane, 2-aminoethyl hydrogen sulfate, sodium hydroxide, ethanol, and water is stirred at an elevated temperature (e.g., 60°C) for several hours (e.g., 18 hours).[9][10] The reaction mixture is then evaporated to dryness. The residue is taken up in water and extracted with an organic solvent such as diethyl ether. The combined organic extracts are dried over a drying agent (e.g., magnesium sulfate) and the solvent is removed by evaporation to yield the crude viloxazine free base as an oil.[9][10]

Step 3: Formation and Purification of this compound

The final step involves the conversion of the free base to its hydrochloride salt and subsequent purification.

-

Procedure: The crude viloxazine free base is dissolved in a suitable solvent such as isopropanol.[6][9] Concentrated hydrochloric acid is then added, followed by the addition of an anti-solvent like ethyl acetate (B1210297) to induce precipitation. The mixture is cooled to promote crystallization. The solid product is collected by filtration, washed, and dried to yield this compound.[6][9] Recrystallization from a solvent system such as aqueous isopropanol/ethyl acetate can be performed for further purification.[6]

Quantitative Data

| Step | Reactants | Key Reagents | Yield | Purity | Reference |

| 1 | 2-Ethoxyphenol, Epichlorohydrin | K2CO3, n-Bu4NHSO4 | Nearly quantitative | - | [6] |

| 2 | 1-(2-Ethoxyphenoxy)-2,3-epoxypropane, 2-Aminoethyl hydrogen sulfate | NaOH, Ethanol, Water | 40% | - | [6] |

| 3 | Viloxazine free base, HCl | Isopropanol, Ethyl acetate | 38% (based on total epoxide used) | 99% | [6][9] |

Analytical Characterization

The structural confirmation and purity of this compound are determined using various analytical techniques.

-

Mass Spectrometry (MS): The mass spectrum of viloxazine shows a molecular ion peak corresponding to its molecular weight. LC-MS/MS studies have been used to characterize viloxazine and its degradation products, identifying fragmentation patterns that are useful for structural elucidation.[3][11]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are used to confirm the chemical structure of this compound by identifying the chemical shifts and coupling constants of the protons and carbons in the molecule. ChemicalBook provides access to the 1H NMR spectrum of (S)-Viloxazine Hydrochloride.[12]

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound displays characteristic absorption bands corresponding to the functional groups present in the molecule, such as the C-O-C stretching of the ether and morpholine ring, and the N-H stretching of the secondary amine salt. PubChem provides access to the ATR-IR spectrum of this compound.[5]

-

High-Performance Liquid Chromatography (HPLC): RP-HPLC methods have been developed for the determination of related substances and for assaying the purity of this compound.[13]

Mechanism of Action

Viloxazine's therapeutic effects are attributed to its activity as a selective norepinephrine (B1679862) reuptake inhibitor (NRI).[8] However, its pharmacological profile is more complex, also involving the serotonin system.[6]

Signaling Pathway

Viloxazine primarily acts by binding to the norepinephrine transporter (NET) and inhibiting the reuptake of norepinephrine from the synaptic cleft into the presynaptic neuron.[8] This leads to an increased concentration of norepinephrine in the synapse, enhancing noradrenergic neurotransmission.

In addition to its effects on norepinephrine, viloxazine also modulates the serotonergic system. It acts as an antagonist at the 5-HT2B receptor and an agonist at the 5-HT2C receptor.[6][8] This dual action on both the noradrenergic and serotonergic systems is believed to contribute to its therapeutic efficacy in ADHD and depression.[6] An in vivo study has demonstrated that viloxazine can increase extracellular serotonin levels in the prefrontal cortex, a brain region implicated in ADHD.[6]

References

- 1. (R)-Viloxazine Hydrochloride | 56287-63-9 | MOLNOVA [molnova.com]

- 2. US9603853B2 - Formulations of viloxazine - Google Patents [patents.google.com]

- 3. jst.org.in [jst.org.in]

- 4. US9434703B2 - Viloxazine compositions - Google Patents [patents.google.com]

- 5. This compound | C13H20ClNO3 | CID 71424 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound: Synthesis and Introduction_Chemicalbook [chemicalbook.com]

- 7. ijpsjournal.com [ijpsjournal.com]

- 8. US9358204B2 - Formulations of viloxazine - Google Patents [patents.google.com]

- 9. Viloxazine | C13H19NO3 | CID 5666 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. US3712890A - Process for making 2-aryloxymethyl morpholines - Google Patents [patents.google.com]

- 11. imsear.searo.who.int [imsear.searo.who.int]

- 12. (S)-Viloxazine Hydrochloride(56287-61-7) 1H NMR [m.chemicalbook.com]

- 13. “Process For The Preparation Of this compound” [quickcompany.in]

Early Preclinical Research on Viloxazine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the early preclinical research on viloxazine (B1201356) hydrochloride. It is designed to offer a comprehensive resource for professionals in the fields of pharmacology and drug development, detailing the foundational studies that have elucidated the compound's mechanism of action and pharmacological profile. This document summarizes key quantitative data, provides detailed experimental methodologies, and visualizes critical pathways and workflows to facilitate a deeper understanding of viloxazine's preclinical characteristics.

Core Pharmacological Profile

Viloxazine hydrochloride is a selective norepinephrine (B1679862) reuptake inhibitor (NRI) with a multifaceted mechanism of action that also involves the modulation of specific serotonin (B10506) receptors.[1][2] Preclinical research has established that viloxazine is not a conventional stimulant.[1] Its primary therapeutic effects are attributed to its ability to block the norepinephrine transporter (NET), leading to increased extracellular concentrations of norepinephrine in the brain.[1][3] Furthermore, viloxazine exhibits significant activity at serotonin 5-HT2B and 5-HT2C receptors, acting as an antagonist and an agonist, respectively.[4][5] This dual action on both the noradrenergic and serotonergic systems distinguishes it from other NRI medications.[6]

Quantitative Data Summary

The following tables summarize the key quantitative data from early preclinical in vitro and in vivo studies of viloxazine.

Table 1: In Vitro Receptor and Transporter Binding and Functional Activity

| Target | Species/System | Assay Type | Parameter | Value | Reference(s) |

| Norepinephrine Transporter (NET) | Human | Radioligand Binding | K_i_ | 0.63 µM | [3] |

| Norepinephrine Transporter (NET) | Rat Hypothalamic Synaptosomes | [³H]-Norepinephrine Uptake | IC_50_ | 0.26 µM | [7] |

| Serotonin Transporter (SERT) | HEK293 cells expressing hSERT | 5-HT Uptake Inhibition | IC_50_ | 257 µM | [7] |

| Serotonin 5-HT_2B_ Receptor | Human (recombinant) | Functional Antagonism | IC_50_ | 27.0 µM | [5] |

| Serotonin 5-HT_2B_ Receptor | Human (recombinant) | Functional Antagonism | K_B_ | 4.2 µM | [5] |

| Serotonin 5-HT_2C_ Receptor | Human (recombinant) | Functional Agonism (IP1 Assay) | EC_50_ | 32.0 µM | [5] |

| Serotonin 5-HT_2C_ Receptor | Human (recombinant) | Functional Agonism (Ca²⁺ Assay) | EC_50_ | 1.6 µM | [8] |

| Serotonin 5-HT_7_ Receptor | Human (recombinant) | Functional Antagonism | IC_50_ | 6.7 µM | [8] |

| Serotonin 5-HT_7_ Receptor | Human (recombinant) | Radioligand Binding | K_i_ | 1.9 µM | [8] |

Table 2: In Vivo Effects on Extracellular Neurotransmitter Levels in Rat Prefrontal Cortex

| Neurotransmitter | Dosage | Peak Increase (% of Baseline) | Reference(s) |

| Norepinephrine (NE) | 50 mg/kg, i.p. | ~650% | [9] |

| Dopamine (DA) | 50 mg/kg, i.p. | ~670% | [9] |

| Serotonin (5-HT) | 50 mg/kg, i.p. | ~506% | [9] |

Key Experimental Protocols

This section provides detailed methodologies for the key preclinical experiments that have been instrumental in characterizing the pharmacological properties of viloxazine.

Norepinephrine Transporter (NET) Inhibition Assays

Objective: To determine the binding affinity (K_i_) of viloxazine for the human norepinephrine transporter (NET).

Materials:

-

Receptor Source: Cell membranes from HEK293 cells stably expressing the human NET.

-

Radioligand: [³H]nisoxetine, a high-affinity ligand for NET.

-

Test Compound: this compound.

-

Non-specific Binding Control: Desipramine (10 µM).

-

Assay Buffer: Typically a buffered salt solution (e.g., Tris-HCl) at physiological pH.

-

Filtration System: Glass fiber filters and a cell harvester.

-

Scintillation Counter: For quantifying radioactivity.

Protocol:

-

Membrane Preparation: Thawed cell membranes are homogenized and diluted in ice-cold assay buffer to a final protein concentration of 20-50 µg per well.

-

Assay Setup: The assay is performed in a 96-well microplate.

-

Total Binding: Wells contain assay buffer, [³H]nisoxetine, and the membrane suspension.

-

Non-specific Binding: Wells contain the non-specific binding control (Desipramine), [³H]nisoxetine, and the membrane suspension.

-

Competitive Binding: Wells contain varying concentrations of viloxazine, [³H]nisoxetine, and the membrane suspension.

-

-

Incubation: The plate is incubated at room temperature (25°C) for 60-90 minutes to allow the binding to reach equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: The radioactivity trapped on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The concentration of viloxazine that inhibits 50% of the specific binding of the radioligand (IC_50_) is determined from a competition curve. The K_i_ value is then calculated using the Cheng-Prusoff equation: K_i_ = IC_50_ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.[10]

Objective: To determine the functional potency (IC_50_) of viloxazine in inhibiting norepinephrine uptake by the NET.

Materials:

-

Cell Line: HEK293 cells stably expressing the human NET.

-

Test Compound: this compound.

-

Substrate: [³H]-Norepinephrine.

-

Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

Positive Control: A known NET inhibitor such as desipramine.

-

96-well Microplates.

Protocol:

-

Cell Plating: Cells are seeded into 96-well plates and grown to form a monolayer.

-

Compound Pre-incubation: The cell culture medium is removed, and the cells are washed with pre-warmed assay buffer. Varying concentrations of viloxazine or the positive control are then added to the wells and pre-incubated for a specific time.

-

Uptake Initiation: [³H]-Norepinephrine is added to each well to initiate the uptake process. The plate is incubated at 37°C for a defined period (e.g., 15-30 minutes).

-

Uptake Termination: The uptake is stopped by rapidly washing the cells with ice-cold assay buffer to remove extracellular [³H]-Norepinephrine.

-

Quantification: The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

-

Data Analysis: The concentration of viloxazine that inhibits 50% of the norepinephrine uptake (IC_50_) is determined by non-linear regression analysis of the concentration-response curve.[10][11]

Serotonin Receptor Functional Assays

Objective: To determine the antagonist activity of viloxazine at the human 5-HT_2B_ receptor.

Materials:

-

Cell Line: CHO-K1 or HEK293 cells stably expressing the human 5-HT_2B_ receptor.

-

Test Compound: this compound.

-

Reference Agonist: Serotonin (5-HT).

-

Stimulation Buffer: Assay buffer containing LiCl.

-

IP1 Detection Kit: (e.g., HTRF® IP-One assay kit).

-

384-well low-volume white plates.

Protocol:

-

Cell Plating: Cells are seeded into 384-well plates and cultured.

-

Compound and Agonist Addition: Cells are pre-incubated with varying concentrations of viloxazine. Subsequently, a fixed concentration of serotonin (at its EC_80_) is added to stimulate the receptor.

-

Incubation: The plate is incubated at 37°C for 30-60 minutes to allow for inositol (B14025) monophosphate (IP1) accumulation.

-

Detection: The cells are lysed, and the IP1 detection reagents are added according to the manufacturer's protocol.

-

Measurement: The fluorescence signal is read on a compatible plate reader.

-

Data Analysis: The concentration of viloxazine that inhibits 50% of the serotonin-induced IP1 accumulation (IC_50_) is determined. The apparent dissociation constant (K_B_) can be calculated using the modified Cheng-Prusoff equation.[4][5]

Objective: To determine the agonist activity of viloxazine at the human 5-HT_2C_ receptor.

Materials:

-

Cell Line: HEK293 or CHO cells stably expressing the human 5-HT_2C_ receptor.

-

Test Compound: this compound.

-

Reference Agonist: Serotonin (5-HT).

-

Calcium-sensitive fluorescent dye: (e.g., Fluo-4 AM).

-

Assay Buffer: HBSS with 20 mM HEPES.

-

Fluorescence Plate Reader.

Protocol:

-

Cell Plating and Dye Loading: Cells are seeded in microplates and then loaded with a calcium-sensitive dye in the dark at 37°C for 1 hour.

-

Compound Preparation: Serial dilutions of viloxazine and serotonin are prepared in the assay buffer.

-

Measurement: The plate is placed in a fluorescence plate reader, and a baseline fluorescence reading is recorded.

-

Agonist Addition: The prepared dilutions of viloxazine or serotonin are injected into the wells.

-

Data Recording: The change in intracellular calcium concentration is measured as a change in fluorescence over time.

-

Data Analysis: The concentration of viloxazine that produces 50% of the maximal response (EC_50_) is determined from the concentration-response curve.[12]

In Vivo Microdialysis in Rat Prefrontal Cortex

Objective: To measure the extracellular concentrations of norepinephrine, dopamine, and serotonin in the prefrontal cortex of freely moving rats following the administration of viloxazine.

Materials:

-

Animal Model: Male Sprague-Dawley rats (250-350 g).

-

Stereotaxic Apparatus.

-

Microdialysis Probe: Concentric probe with a 2 mm membrane.

-

Perfusion Fluid: Artificial cerebrospinal fluid (aCSF).

-

Syringe Pump and Fraction Collector.

-

Analytical System: HPLC with electrochemical or mass spectrometric detection.

-

Test Compound: this compound.

Protocol:

-

Surgical Implantation: Under anesthesia, a guide cannula is stereotaxically implanted, targeting the medial prefrontal cortex (mPFC). The animals are allowed to recover for 5-7 days.

-

Microdialysis Experiment:

-

On the day of the experiment, a microdialysis probe is inserted through the guide cannula.

-

The probe is perfused with aCSF at a constant flow rate (e.g., 1.0 µL/min).

-

A washout period of 1-2 hours is allowed for stabilization.

-

Baseline dialysate samples are collected at regular intervals (e.g., every 20-30 minutes).

-

Viloxazine (e.g., 30-50 mg/kg, i.p.) is administered.

-

Post-administration dialysate samples are collected for several hours.

-

-

Sample Analysis: The collected dialysate samples are analyzed using a validated HPLC method to quantify the concentrations of norepinephrine, dopamine, and serotonin.

-

Data Analysis: The neurotransmitter concentrations in the post-administration samples are expressed as a percentage of the average baseline concentration for each animal.[9][13]

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and processes described in this guide.

References

- 1. benchchem.com [benchchem.com]

- 2. Efficacy and Tolerability of Viloxazine Compared to Placebo on Emotional, Behavioral, and Executive Functioning in Children and Adolescents with ADHD: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. benchchem.com [benchchem.com]

- 5. New Insights into the Mechanism of Action of Viloxazine: Serotonin and Norepinephrine Modulating Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. dovepress.com [dovepress.com]

- 8. tandfonline.com [tandfonline.com]

- 9. ASENT2020 Annual Meeting Abstracts - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Chemical and Physical Properties of Viloxazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Viloxazine (B1201356) hydrochloride, a selective norepinephrine (B1679862) reuptake inhibitor (SNRI), has garnered significant attention for its therapeutic applications. This comprehensive technical guide provides a detailed examination of the core chemical and physical properties of viloxazine hydrochloride. The information presented herein is intended to serve as a vital resource for researchers, scientists, and professionals engaged in drug development and related fields. This document collates critical data on its structural, physicochemical, and pharmacological characteristics, supported by detailed experimental methodologies and visual representations of its mechanism of action.

Chemical and Physical Properties

This compound is the hydrochloride salt of viloxazine, a morpholine (B109124) derivative. It is a white to off-white crystalline powder.[1] The fundamental chemical and physical properties are summarized in the tables below.

General and Structural Properties

| Property | Value | Reference |

| Chemical Name | (±)-2-[(2-Ethoxyphenoxy)methyl]morpholine hydrochloride | [1] |

| Molecular Formula | C₁₃H₂₀ClNO₃ | [1] |

| Molecular Weight | 273.76 g/mol | [2] |

| CAS Number | 35604-67-2 | [3] |

| Structure |

| [3] |

Physicochemical Properties

| Property | Value | Reference |

| Melting Point | 178-180 °C | [4] |

| Solubility | Soluble in water and 0.1N HCl. Sparingly soluble in methanol. Very slightly soluble in acetonitrile, acetic acid, and isopropyl alcohol. Practically insoluble in ethyl acetate. | [1] |

| pKa | 8.47 | [5] |

| LogP | 1.10 | [5] |

Polymorphism

This compound is known to exist in different polymorphic forms, which can impact its physical properties such as solubility and stability. Two anhydrous polymorphic forms, designated as Form A and Form B, have been identified and characterized.

Polymorph Characterization Data

| Polymorph | Analytical Technique | Key Findings | Reference |

| Form A | X-ray Powder Diffraction (XRPD) | Characteristic peaks as shown in cited literature. | [6] |

| Differential Scanning Calorimetry (DSC) | Melting point of approximately 188 °C. | [7] | |

| Form B | X-ray Powder Diffraction (XRPD) | Characteristic peaks at 2θ of 8.84°, 16.64°, 17.64°, 18.56°, 19.68°, 21.72°, 26.52°, and 27.44°. | [7] |

| Differential Scanning Calorimetry (DSC) | Data available in cited literature. | [7] |

Spectral Data

¹H NMR Spectroscopy

A detailed ¹H NMR spectrum of this compound is crucial for its structural elucidation and purity assessment. While a publicly available, fully assigned spectrum is limited, the expected proton signals can be predicted based on its chemical structure. Key expected signals would include those for the aromatic protons of the ethoxyphenoxy group, the ethoxy group's ethyl protons, and the protons of the morpholine ring.

Infrared (IR) Spectroscopy

The IR spectrum of this compound provides a unique fingerprint based on the vibrational frequencies of its functional groups. Key absorption bands are expected for the aromatic C-H stretching, aliphatic C-H stretching, C-O-C (ether) stretching, and N-H stretching of the protonated morpholine nitrogen.

Mass Spectrometry

Mass spectrometry of viloxazine reveals a molecular ion peak corresponding to the free base (m/z 237.14).[8] The fragmentation pattern is characterized by specific losses of fragments from the parent molecule, which can be used for structural confirmation. A detailed analysis of the fragmentation pathway shows characteristic product ions.[9]

Mechanism of Action and Signaling Pathways

This compound's primary mechanism of action is the selective inhibition of the norepinephrine transporter (NET), leading to increased levels of norepinephrine in the synaptic cleft.[10] Additionally, it exhibits modulatory effects on serotonin (B10506) receptors, specifically acting as an antagonist at the 5-HT2B receptor and an agonist at the 5-HT2C receptor.[10]

Norepinephrine Reuptake Inhibition

Viloxazine binds to the norepinephrine transporter, blocking the reuptake of norepinephrine from the synapse back into the presynaptic neuron. This leads to a higher concentration of norepinephrine in the synaptic cleft, enhancing noradrenergic neurotransmission.

Serotonin Receptor Modulation

Viloxazine's interaction with 5-HT2B and 5-HT2C receptors contributes to its pharmacological profile. Both of these receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gq/11 signaling pathway.

As an antagonist, viloxazine binds to the 5-HT2B receptor without activating it, thereby blocking the binding and subsequent signaling of the endogenous ligand, serotonin.

Conversely, as an agonist at the 5-HT2C receptor, viloxazine binds to and activates the receptor, initiating the downstream signaling cascade.

Experimental Protocols

The following sections outline the general methodologies for key experiments cited in the characterization of this compound.

Determination of Melting Point

The melting point of this compound is determined using the capillary melting point method. A small, powdered sample is packed into a capillary tube and heated in a calibrated melting point apparatus. The temperature range over which the substance melts is recorded as the melting point.

Solubility Determination

The solubility of this compound in various solvents is determined by adding an excess amount of the compound to a known volume of the solvent at a specified temperature (e.g., 25 °C or 37 °C). The suspension is agitated for a sufficient period to reach equilibrium. The saturated solution is then filtered, and the concentration of this compound in the filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

Norepinephrine Reuptake Inhibition Assay

The inhibitory effect of viloxazine on norepinephrine reuptake can be assessed using a cell-based assay.

Protocol Outline:

-

Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human norepinephrine transporter (hNET) are cultured in appropriate media.

-

Assay Preparation: Cells are seeded in microplates and allowed to adhere.

-

Compound Incubation: Cells are pre-incubated with varying concentrations of this compound.

-

Substrate Addition: A fluorescent or radiolabeled norepinephrine substrate is added to the wells.

-

Uptake and Termination: After a defined incubation period, the uptake is terminated by washing the cells.

-

Detection: The amount of substrate taken up by the cells is quantified by measuring fluorescence or radioactivity.

-

Data Analysis: The half-maximal inhibitory concentration (IC₅₀) is calculated from the concentration-response curve.

5-HT2B/2C Receptor Functional Assays (Inositol Phosphate Accumulation)

The antagonist and agonist activities of viloxazine at 5-HT2B and 5-HT2C receptors, respectively, can be determined by measuring the accumulation of inositol (B14025) monophosphate (IP1), a downstream product of the Gq/11 pathway.

Protocol Outline:

-

Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing either the human 5-HT2B or 5-HT2C receptor are cultured.

-

Assay Preparation: Cells are seeded in microplates.

-

Compound Incubation:

-

Antagonist Mode (5-HT2B): Cells are pre-incubated with varying concentrations of this compound before the addition of a known 5-HT2B agonist (e.g., serotonin).

-

Agonist Mode (5-HT2C): Cells are incubated with varying concentrations of this compound alone.

-

-

IP1 Accumulation: The cells are incubated to allow for the accumulation of IP1.

-

Detection: The amount of accumulated IP1 is measured using a commercially available assay kit (e.g., HTRF).

-

Data Analysis: The half-maximal inhibitory concentration (IC₅₀) for antagonism or the half-maximal effective concentration (EC₅₀) for agonism is determined.

Conclusion

This technical guide provides a comprehensive overview of the fundamental chemical and physical properties of this compound. The data and methodologies presented are essential for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development. A thorough understanding of these properties is critical for the rational design of new chemical entities, the development of robust analytical methods, and the formulation of effective and stable pharmaceutical products. The elucidation of its multifaceted mechanism of action, involving both norepinephrine reuptake inhibition and serotonin receptor modulation, provides a basis for its therapeutic applications and further research into its pharmacological effects.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C13H20ClNO3 | CID 71424 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. jchr.org [jchr.org]

- 5. What are 5-HT2B receptor agonists and how do they work? [synapse.patsnap.com]

- 6. Serotonin 5-HT2C receptor agonist promotes hypophagia via downstream activation of melanocortin 4 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. ijpsjournal.com [ijpsjournal.com]

- 9. ijpsdronline.com [ijpsdronline.com]

- 10. Viloxazine | C13H19NO3 | CID 5666 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Pharmacodynamics of Viloxazine Hydrochloride in CNS Disorders: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Viloxazine (B1201356) hydrochloride, a morpholine (B109124) derivative, has a multifaceted pharmacological profile that has led to its investigation and use in various Central Nervous System (CNS) disorders, most notably Attention-Deficit/Hyperactivity Disorder (ADHD) and historically, depression.[1][2][3] Initially characterized as a selective norepinephrine (B1679862) reuptake inhibitor (NRI), recent research has unveiled a more complex mechanism of action, identifying it as a serotonin-norepinephrine modulating agent (SNMA).[4][5][6] This guide provides an in-depth technical overview of the pharmacodynamics of viloxazine, presenting quantitative data, detailed experimental protocols, and visual representations of its molecular interactions and experimental workflows.

Core Pharmacodynamic Properties

Viloxazine's therapeutic effects are believed to stem from its dual action on noradrenergic and serotonergic systems.[3] It moderately inhibits the norepinephrine transporter (NET), leading to increased extracellular concentrations of norepinephrine and dopamine (B1211576) in the prefrontal cortex.[7][8] Furthermore, it exhibits significant activity at specific serotonin (B10506) receptors, acting as a 5-HT2B receptor antagonist and a 5-HT2C receptor agonist.[4][5][9] This unique combination of mechanisms distinguishes it from other non-stimulant treatments for ADHD, such as atomoxetine, which is a more potent NRI without the same serotonergic profile.[5]

Data Presentation: Quantitative Pharmacodynamic Parameters

The following tables summarize the in vitro binding affinities and functional activities of viloxazine at various molecular targets.

Table 1: Monoamine Transporter Binding and Functional Data

| Target | Species | Assay Type | Parameter | Value (nM) | Reference(s) |

| Norepinephrine Transporter (NET) | Human | Binding Affinity (KD) | 155 - 630 | [1] | |

| Norepinephrine Transporter (NET) | Human | Inhibition Constant (Ki) | 630 | [6] | |

| Norepinephrine Transporter (NET) | Rat | Reuptake Inhibition (IC50) | ~300 | [4][10] | |

| Serotonin Transporter (SERT) | Human | Binding Affinity (KD) | 17,300 | [1] | |

| Serotonin Transporter (SERT) | Human | Inhibition Constant (Ki) | >10,000 | [4] | |

| Dopamine Transporter (DAT) | Human | Binding Affinity (KD) | >100,000 | [1] |

Table 2: Serotonin Receptor Binding and Functional Data

| Target | Species | Assay Type | Parameter | Value (nM) | Reference(s) |

| 5-HT2B Receptor | Human | Inhibition Constant (Ki) | 3,900 | [1] | |

| 5-HT2B Receptor | Human | Antagonist Activity (IC50) | 27,000 | [4][11] | |

| 5-HT2B Receptor | Human | Antagonist Activity (KB) | 4,200 | [4][11] | |

| 5-HT2C Receptor | Human | Inhibition Constant (Ki) | 6,400 | [1] | |

| 5-HT2C Receptor | Human | Agonist Activity (EC50) | 32,000 | [4][11] | |

| 5-HT7 Receptor | Human | Antagonist Activity | Low Potency | [4][11] |

Table 3: In Vivo Effects on Extracellular Neurotransmitter Levels in Rat Prefrontal Cortex

| Neurotransmitter | Dosage (mg/kg, i.p.) | Peak Increase from Baseline | Reference(s) |

| Norepinephrine (NE) | 30 | 545% ± 78% | [8] |

| Norepinephrine (NE) | 50 | 649% ± 57% | [4] |

| Dopamine (DA) | 50 | 670% ± 105% | [4] |

| Serotonin (5-HT) | 50 | 506% ± 133% | [4] |

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of pharmacodynamic data. The following sections outline the key experimental protocols used to characterize viloxazine.

Radioligand Binding Assays

These assays are employed to determine the binding affinity of a compound for a specific receptor or transporter.

-

Objective: To quantify the affinity of viloxazine for monoamine transporters and serotonin receptors.

-

Methodology:

-

Receptor/Transporter Source: Membranes from cultured cells (e.g., HEK293 or CHO) stably expressing the human transporter or receptor of interest are prepared.[9]

-

Radioligand: A specific radiolabeled ligand with high affinity for the target is used (e.g., [³H]-nisoxetine for NET, [³H]-citalopram for SERT, [³H]-LSD for 5-HT2B/2C).[9]

-

Incubation: The cell membranes are incubated with the radioligand and varying concentrations of viloxazine.

-

Separation: The bound and free radioligand are separated by rapid filtration.

-

Quantification: The amount of radioactivity bound to the membranes is measured using liquid scintillation counting.

-

Data Analysis: The concentration of viloxazine that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.

-

In Vitro Functional Assays (5-HT2B and 5-HT2C Receptors)

These assays determine whether a compound acts as an agonist or antagonist at a receptor and quantify its potency and efficacy.

-

Objective: To characterize the functional activity of viloxazine at 5-HT2B and 5-HT2C receptors.

-

Methodology (HTRF® IP-One Assay):

-

Cell Culture: CHO-K1 cells stably expressing the human 5-HT2B or 5-HT2C receptor are cultured.[9]

-

Compound Addition:

-

Agonist Mode (for 5-HT2C): Cells are incubated with varying concentrations of viloxazine.

-

Antagonist Mode (for 5-HT2B): Cells are pre-incubated with varying concentrations of viloxazine before the addition of a known 5-HT2B agonist (e.g., serotonin) at its EC80 concentration.[9]

-

-

Incubation: The cells are incubated to allow for receptor stimulation and subsequent accumulation of inositol (B14025) monophosphate (IP1), a downstream product of Gq-coupled receptor activation.[9]

-

Detection: HTRF® (Homogeneous Time-Resolved Fluorescence) detection reagents are added to lyse the cells and quantify the accumulated IP1.

-

Data Analysis: Dose-response curves are generated to determine the EC50 (for agonists) or IC50 (for antagonists).

-

In Vivo Microdialysis

This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.

-

Objective: To determine the effect of viloxazine administration on extracellular levels of norepinephrine, dopamine, and serotonin in the prefrontal cortex.

-

Methodology:

-

Animal Model: Male Sprague-Dawley rats are typically used.[12]

-

Surgical Implantation: A guide cannula is stereotaxically implanted, targeting the medial prefrontal cortex.[12] The animals are allowed to recover for several days.

-

Microdialysis Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula.

-

Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1.0 µL/min).[12]

-

Sample Collection: After a baseline collection period, viloxazine (or vehicle) is administered (e.g., intraperitoneally). Dialysate samples are collected at regular intervals.

-

Neurotransmitter Analysis: The concentrations of norepinephrine, dopamine, and serotonin in the dialysate samples are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

Data Analysis: Neurotransmitter levels are expressed as a percentage of the baseline levels.

-

Signaling Pathways

Viloxazine's interaction with 5-HT2B and 5-HT2C receptors modulates intracellular signaling cascades. Both receptors are G-protein coupled receptors (GPCRs) that primarily couple to Gq/11 proteins.[9]

Gq/11 Signaling Pathway

-

5-HT2C Agonism: As an agonist, viloxazine binds to and activates the 5-HT2C receptor.

-

5-HT2B Antagonism: As an antagonist, viloxazine binds to the 5-HT2B receptor, blocking its activation by endogenous serotonin.

-

Mechanism: Activation of the Gq/11 protein stimulates phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, and DAG activates protein kinase C (PKC). These events lead to a cascade of downstream cellular responses.

Conclusion

The pharmacodynamic profile of viloxazine is more intricate than its initial classification as a selective norepinephrine reuptake inhibitor suggested. Its dual action as a moderate NET inhibitor and a modulator of 5-HT2B and 5-HT2C receptors provides a unique mechanism for influencing catecholaminergic and serotonergic neurotransmission in key brain regions associated with CNS disorders like ADHD.[4][11] This multimodal activity likely underpins its therapeutic efficacy and distinguishes its clinical profile.[4] Further research into the downstream consequences of these integrated pharmacological actions will continue to refine our understanding of viloxazine's role in neuropsychiatric treatment.

References

- 1. Viloxazine - Wikipedia [en.wikipedia.org]

- 2. macsenlab.com [macsenlab.com]

- 3. What is the mechanism of Viloxazine Hydrochloride? [synapse.patsnap.com]

- 4. dovepress.com [dovepress.com]

- 5. cafermed.com [cafermed.com]

- 6. Frontiers | Viloxazine in the Treatment of Attention Deficit Hyperactivity Disorder [frontiersin.org]

- 7. Viloxazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Viloxazine Increases Extracellular Concentrations of Norepinephrine, Dopamine, and Serotonin in the Rat Prefrontal Cortex at Doses Relevant for the Treatment of Attention-Deficit/Hyperactivity Disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Viloxazine for the Treatment of Attention Deficit Hyperactivity Disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 11. New Insights into the Mechanism of Action of Viloxazine: Serotonin and Norepinephrine Modulating Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

Viloxazine Hydrochloride: A Deep Dive into its Effects on Norepinephrine and Serotonin Systems

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Viloxazine (B1201356) hydrochloride, a serotonin-norepinephrine modulating agent (SNMA), has a multifaceted pharmacological profile characterized by its interaction with key components of the noradrenergic and serotonergic systems.[1][2] Historically classified as a norepinephrine (B1679862) reuptake inhibitor (NRI), recent investigations have revealed a more complex mechanism of action that includes significant modulation of specific serotonin (B10506) receptors.[1][3] This technical guide provides an in-depth analysis of viloxazine's effects on the norepinephrine and serotonin systems, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action to support further research and drug development.

Introduction

Viloxazine was first introduced in Europe as an antidepressant and has been repurposed and approved in the United States for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD).[1][4][5] Its clinical profile, which differs from traditional NRIs, prompted a deeper investigation into its pharmacological properties.[2] This guide synthesizes current knowledge, focusing on the quantitative aspects of viloxazine's interaction with norepinephrine and serotonin transporters and receptors, and its subsequent effects on neurotransmitter levels in the brain.[6][7]

Effects on the Norepinephrine System

Viloxazine's primary and most well-established mechanism of action is the inhibition of the norepinephrine transporter (NET).[3][8] By blocking NET, viloxazine increases the extracellular concentration of norepinephrine in the synaptic cleft, thereby enhancing noradrenergic neurotransmission.[8] This action is believed to be a key contributor to its therapeutic efficacy in ADHD.[9]

Quantitative Data: Norepinephrine Transporter Interaction

The following table summarizes the in vitro binding affinity and functional inhibition of viloxazine at the norepinephrine transporter.

| Parameter | Value | Assay Type | Source |

| Ki (hNET) | 0.13 µM | Radioligand Binding Assay | [10] |

| Ki (hNET) | 0.63 µM | Radioligand Binding Assay | [11][12] |

| IC50 (NE uptake) | 0.26 µM | [³H]-Norepinephrine Uptake Assay | [6][12] |

| KD (hNET) | 155 - 630 nM | Radioligand Binding Assay | [12] |

Ki: Inhibition constant; IC50: Half-maximal inhibitory concentration; KD: Dissociation constant; hNET: human Norepinephrine Transporter.

It is noteworthy that the (S)-enantiomer of viloxazine is reported to be approximately 10 times more potent in inhibiting norepinephrine reuptake than the (R)-enantiomer.[5]

Experimental Protocol: Radioligand Binding Assay for NET

This protocol outlines a typical competitive radioligand binding assay to determine the affinity of a test compound like viloxazine for the norepinephrine transporter.

Objective: To quantify the binding affinity (Ki) of viloxazine for the human norepinephrine transporter (hNET).

Materials:

-

NET Source: Cell membranes from a stable cell line expressing hNET (e.g., HEK-293 or CHO cells).[13]

-

Radioligand: [³H]nisoxetine (a high-affinity NET ligand).[14]

-

Test Compound: Viloxazine hydrochloride.

-

Reference Compound: Desipramine (a well-characterized NET inhibitor).[14]

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.[14]

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[14]

-

Scintillation Cocktail. [13]

-

96-well microplates and Glass fiber filters. [14]

-

Filtration apparatus and Liquid scintillation counter. [14]

Procedure:

-

Membrane Preparation: Cell membranes expressing hNET are prepared and protein concentration is determined.[13]

-

Assay Setup: The assay is performed in a 96-well microplate. Each well contains the cell membrane preparation, the radioligand ([³H]nisoxetine), and either the test compound (viloxazine), the reference compound, or buffer.[14]

-

Incubation: The plate is incubated to allow the binding to reach equilibrium.[14]

-

Filtration: The contents of each well are rapidly filtered through glass fiber filters to separate the bound radioligand from the free radioligand. The filters are then washed with ice-cold wash buffer.[14]

-

Quantification: The radioactivity trapped on the filters is measured using a liquid scintillation counter.[13]

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.[12]

Radioligand Binding Assay Workflow

Effects on the Serotonin System

Recent studies have revealed that viloxazine's mechanism of action extends beyond NET inhibition to include significant interactions with the serotonin system.[6][15] This dual action on both noradrenergic and serotonergic systems distinguishes it from pure NRIs.[10] Viloxazine does not significantly inhibit the serotonin transporter (SERT) but rather interacts directly with specific serotonin receptors.[7][16]

Quantitative Data: Serotonin Transporter and Receptor Interactions

The following table summarizes the in vitro binding and functional activity of viloxazine at the serotonin transporter and key serotonin receptors.

| Target | Parameter | Value | Assay Type | Source |

| SERT | Ki | > 10,000 nM | Radioligand Binding Assay | [6] |

| SERT | IC50 | 257 µM | [³H]-5-HT Uptake Assay | [6] |

| 5-HT2B Receptor | Ki | 6.40 µM | Radioligand Binding Assay | [11] |

| 5-HT2B Receptor | IC50 (Antagonist) | 27.0 µM | Functional Assay | [6] |

| 5-HT2B Receptor | KB (Antagonist) | 4.2 µM | Functional Assay | [6] |

| 5-HT2C Receptor | Ki | 0.66 µM | Radioligand Binding Assay | [10] |

| 5-HT2C Receptor | EC50 (Agonist) | 32.0 µM | Functional Assay | [6] |

| 5-HT2C Receptor | Emax (Agonist) | 78.6% | Functional Assay | [6] |

| 5-HT7 Receptor | Antagonistic Activity | 52% inhibition @ 100 µM | Functional Assay | [6] |

SERT: Serotonin Transporter; 5-HT: 5-hydroxytryptamine (serotonin); KB: Equilibrium dissociation constant for an antagonist; EC50: Half-maximal effective concentration; Emax: Maximum effect.

Signaling Pathways of 5-HT2B and 5-HT2C Receptors

Viloxazine acts as an antagonist at the 5-HT2B receptor and an agonist at the 5-HT2C receptor.[6][17] Both of these receptors are G protein-coupled receptors (GPCRs) that primarily couple to Gq/11 proteins.[17] The activation of this pathway leads to a cascade of intracellular events.

Gq/11 Signaling Pathway for 5-HT2B/2C Receptors

In Vivo Effects on Neurotransmitter Levels

In vivo microdialysis studies in rats have demonstrated that viloxazine administration leads to an increase in the extracellular levels of norepinephrine, dopamine (B1211576), and serotonin in the prefrontal cortex (PFC), a brain region critical in the pathophysiology of ADHD.[7][16][18]

Quantitative Data: In Vivo Microdialysis

A study in freely-moving rats showed that a clinically relevant dose of viloxazine (30 mg/kg, i.p.) significantly increased extracellular levels of key neurotransmitters in the PFC.[7]

| Neurotransmitter | Peak Increase (% of Baseline) | Brain Region | Source |

| Norepinephrine (NE) | ~250% | Prefrontal Cortex | [7][16] |

| Dopamine (DA) | ~150% | Prefrontal Cortex | [7] |

| Serotonin (5-HT) | ~200% | Prefrontal Cortex | [7] |

The increase in norepinephrine is consistent with NET inhibition. The elevation of dopamine in the PFC is also attributed to NET inhibition, as this transporter is responsible for dopamine clearance in this brain region.[9] The increase in serotonin, however, is not due to SERT inhibition.[7] It is hypothesized to be a downstream effect of viloxazine's activity at serotonin receptors.[18]

Experimental Protocol: In Vivo Microdialysis

This protocol provides a general outline for an in vivo microdialysis experiment to measure neurotransmitter levels in the brain of a freely-moving animal.

Objective: To measure the effect of viloxazine on extracellular concentrations of norepinephrine, dopamine, and serotonin in the rat prefrontal cortex.

Materials:

-

Subjects: Adult male Sprague-Dawley rats.[16]

-

Surgical Equipment: Stereotaxic apparatus for probe implantation.[19]

-

Microdialysis Probes: Concentric microdialysis probes.[19]

-

Perfusion Fluid: Artificial cerebrospinal fluid (aCSF).[20]

-

Analytical System: High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[20]

-

Test Compound: this compound.

Procedure:

-

Surgical Implantation: A guide cannula is stereotaxically implanted into the prefrontal cortex of the anesthetized rat.[21]

-

Recovery: The animal is allowed to recover from surgery.

-

Probe Insertion and Perfusion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is perfused with aCSF at a constant flow rate.[20]

-

Baseline Collection: After a stabilization period, dialysate samples are collected at regular intervals to establish baseline neurotransmitter levels.[20]

-

Drug Administration: Viloxazine is administered (e.g., intraperitoneally).[16]

-

Sample Collection: Dialysate samples continue to be collected at regular intervals post-administration.[20]

-

Neurotransmitter Analysis: The concentration of norepinephrine, dopamine, and serotonin in the dialysate samples is quantified using HPLC-ECD or LC-MS/MS.[19]

-

Data Analysis: The post-administration neurotransmitter levels are expressed as a percentage of the baseline levels.[20]

In Vivo Microdialysis Experimental Workflow

Conclusion

This compound exhibits a dual mechanism of action, functioning as a norepinephrine reuptake inhibitor and a modulator of specific serotonin receptors.[8][10] Its moderate inhibition of NET contributes to increased levels of norepinephrine and dopamine in the prefrontal cortex.[6][15] Concurrently, its antagonistic activity at 5-HT2B receptors and agonistic activity at 5-HT2C receptors, coupled with an observed increase in extracellular serotonin, underscore its classification as a serotonin-norepinephrine modulating agent.[2][6] This complex pharmacological profile likely underpins its therapeutic efficacy and distinguishes it from other medications for ADHD.[10] Further research into the downstream consequences of its serotonergic actions will continue to refine our understanding of this compound and may open new avenues for therapeutic development.

References

- 1. benchchem.com [benchchem.com]

- 2. tandfonline.com [tandfonline.com]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. Viloxazine - Wikipedia [en.wikipedia.org]

- 5. Viloxazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. New Insights into the Mechanism of Action of Viloxazine: Serotonin and Norepinephrine Modulating Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Viloxazine Increases Extracellular Concentrations of Norepinephrine, Dopamine, and Serotonin in the Rat Prefrontal Cortex at Doses Relevant for the Treatment of Attention-Deficit/Hyperactivity Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. What is the mechanism of this compound? [synapse.patsnap.com]

- 9. Viloxazine Increases Extracellular Concentrations of Norepinephrine, Dopamine, and Serotonin in the Rat Prefrontal Cortex at Doses Relevant for the Treatment of Attention-Deficit/Hyperactivity Disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 10. droracle.ai [droracle.ai]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. New Insights into the Mechanism of Action of Viloxazine: Serotonin and Norepinephrine Modulating Properties. | Sigma-Aldrich [sigmaaldrich.com]

- 16. researchgate.net [researchgate.net]

- 17. benchchem.com [benchchem.com]

- 18. tandfonline.com [tandfonline.com]

- 19. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]

- 20. benchchem.com [benchchem.com]

- 21. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

The Molecular Dance of Viloxazine Hydrochloride: A Technical Guide to its Structure-Activity Relationship

For Immediate Release

Rockville, MD - This in-depth technical guide serves as a resource for researchers, scientists, and drug development professionals, providing a comprehensive analysis of the molecular structure-activity relationship of viloxazine (B1201356) hydrochloride. This document elucidates the intricate interplay between the molecule's chemical architecture and its pharmacological effects, with a focus on its multimodal mechanism of action.

Viloxazine, chemically known as (RS)-2-[(2-ethoxyphenoxy)methyl]morpholine hydrochloride, is a selective norepinephrine (B1679862) reuptake inhibitor (NRI) with additional modulating effects on the serotonin (B10506) system.[1][2][3] This dual action distinguishes it from other medications in its class and is central to its therapeutic efficacy, particularly in the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD).[4][5][6]

Physicochemical Properties of Viloxazine Hydrochloride

The foundational properties of a molecule are critical to its biological activity. This compound is a white to off-white powder with a molecular weight of 273.75 g/mol .[7][8] Its solubility in aqueous solutions is pH-dependent, being soluble in water and 0.1N HCl at solutions of pH 9.5 and lower.[9]

| Property | Value | Reference |

| Molecular Formula | C₁₃H₂₀ClNO₃ | [7] |

| Molecular Weight | 273.75 g/mol | [7][8] |

| pKa | 8.47 | [10] |

| LogP | 1.10 | [10] |

| Aqueous Solubility (37°C) | 78 mg/mL | [10] |

| Protein Binding | 76-82% | [9] |

Synthesis of this compound

The synthesis of this compound is a multi-step process. A common pathway involves the reaction of 2-ethoxyphenol (B1204887) with epichlorohydrin (B41342) to form an epoxide intermediate. This intermediate is then reacted with 2-aminoethyl hydrogen sulfate, leading to the opening of the epoxide ring and subsequent cyclization to form the viloxazine free base. Finally, the free base is converted to its hydrochloride salt and purified.[5][11][12]

Pharmacodynamics: A Multi-Target Engagement

Viloxazine's therapeutic effects are derived from its interaction with multiple key proteins in the central nervous system. Its primary mechanism is the inhibition of the norepinephrine transporter (NET), which leads to increased levels of norepinephrine in the synaptic cleft.[1][2][3] However, its pharmacological profile is further nuanced by its activity at specific serotonin receptors.

Norepinephrine Transporter (NET) Inhibition

Viloxazine acts as a moderate inhibitor of the norepinephrine transporter.[13] This action is stereoselective, with the (S)-enantiomer being more potent than the (R)-enantiomer.[14]

| Parameter | Value (µM) | Species/System | Reference |

| Kᵢ (NET) | 0.13 - 0.63 | Human | [14][15][16] |

| IC₅₀ (NE Uptake) | 0.26 | Rat hypothalamic synaptosomes | [1][13] |

Serotonin Receptor Modulation

Beyond its effects on norepinephrine, viloxazine demonstrates significant activity at serotonin 5-HT₂B and 5-HT₂C receptors.[1][17][18] It acts as an antagonist at the 5-HT₂B receptor and an agonist at the 5-HT₂C receptor.[1][17][18] This serotonergic modulation is considered a key component of its overall mechanism of action.[16]

| Target | Parameter | Value (µM) | Efficacy (Eₘₐₓ) | Reference |

| 5-HT₂B Receptor | Kᵢ | 6.40 | - | [17] |

| IC₅₀ | 27.0 | - | [1] | |

| K₈ | 4.2 | - | [1] | |

| 5-HT₂C Receptor | Kᵢ | 3.90 | - | [17] |

| EC₅₀ | 32.0 | 78.6% | [1] | |

| 5-HT₇ Receptor | Kᵢ | 1.9 | - | [13] |

| IC₅₀ | 6.7 | - | [13] |

Pharmacokinetics

This compound is formulated as an extended-release capsule for once-daily oral administration.[19] Following oral administration, the time to peak plasma concentration (Tₘₐₓ) is approximately 5 hours.[9] The metabolism of viloxazine is primarily carried out by the cytochrome P450 enzyme CYP2D6, as well as UGT1A9 and UGT2B15.[16] The major metabolite is 5-hydroxyviloxazine (B12724933) glucuronide.[9] The elimination half-life of the extended-release formulation is approximately 7.02 hours.[16]

Experimental Protocols

Norepinephrine Transporter (NET) Radioligand Binding Assay

This assay quantifies the binding affinity of viloxazine for the norepinephrine transporter.

Materials:

-

Cell membranes from a stable cell line expressing the human norepinephrine transporter (hNET) (e.g., HEK-293 or CHO cells).

-

Radioligand: [³H]nisoxetine.

-

Test Compound: this compound.

-

Reference Compound: Desipramine.

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

96-well microplates.

-

Glass fiber filters.

-

Filtration apparatus.

-

Liquid scintillation counter.

Procedure:

-

Membrane Preparation: Thaw and homogenize hNET-expressing cell membranes in ice-cold assay buffer. Determine protein concentration.

-

Assay Setup: In a 96-well microplate, add assay buffer, varying concentrations of viloxazine, and a fixed concentration of [³H]nisoxetine.

-

Initiation: Add the diluted membrane suspension to each well to start the binding reaction.

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

-

Termination: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Data Analysis: Determine the concentration of viloxazine that inhibits 50% of the specific binding of the radioligand (IC₅₀) and calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation.[15]

NET Radioligand Binding Assay Workflow

5-HT₂B Receptor Antagonist Functional Assay (IP₁ Accumulation)

This assay determines the antagonistic activity of viloxazine at the 5-HT₂B receptor.

Materials:

-

CHO-K1 or HEK293 cells stably expressing the human 5-HT₂B receptor.

-

Test Compound: this compound.

-

Reference Agonist: Serotonin (5-HT).

-

Stimulation Buffer containing LiCl.

-

IP₁-d2 conjugate and anti-IP₁ cryptate (for HTRF®).

-

Lysis Buffer.

-

384-well low-volume white plates.

Procedure:

-

Cell Plating: Seed 5-HT₂B receptor-expressing cells into 384-well plates and culture overnight.

-

Compound Addition: Pre-incubate the cells with varying concentrations of viloxazine.

-

Agonist Stimulation: Add a fixed concentration of serotonin (at its EC₈₀) to stimulate the receptor.

-

Incubation: Incubate the plate at 37°C for 30-60 minutes to allow for inositol (B14025) monophosphate (IP₁) accumulation.

-

Lysis and Detection: Lyse the cells and add the HTRF® detection reagents (IP₁-d2 and anti-IP₁ cryptate).

-

Measurement: After a further incubation period, measure the HTRF® signal on a compatible plate reader.

-

Data Analysis: Plot the percentage inhibition of the serotonin response against the logarithm of the viloxazine concentration to determine the IC₅₀ value.[20]

5-HT₂B Antagonist Functional Assay Workflow

5-HT₂C Receptor Agonist Functional Assay (Calcium Mobilization)

This assay measures the agonist activity of viloxazine at the 5-HT₂C receptor by monitoring changes in intracellular calcium.

Materials:

-

HEK293 or CHO cells stably expressing the human 5-HT₂C receptor.

-

Test Compound: this compound.

-

Reference Agonist: Serotonin.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay Buffer.

-

96- or 384-well black, clear-bottom microplates.

-

Fluorescence plate reader with an injection system.

Procedure:

-

Cell Plating and Dye Loading: Seed 5-HT₂C receptor-expressing cells into microplates and load with a calcium-sensitive dye.

-

Compound Preparation: Prepare serial dilutions of viloxazine and serotonin in assay buffer.

-

Measurement: Place the plate in the fluorescence plate reader and record a baseline fluorescence reading.

-

Agonist Addition: Inject the prepared dilutions of viloxazine or serotonin into the wells.

-

Data Acquisition: Immediately and continuously measure the fluorescence intensity to capture the peak response.

-

Data Analysis: Plot the peak fluorescence response against the logarithm of the agonist concentration to generate a dose-response curve and determine the EC₅₀ value.[21]

5-HT₂C Agonist Functional Assay Workflow

In Vivo Microdialysis

This technique is used to measure extracellular neurotransmitter levels in the brain of freely moving animals following viloxazine administration.

Procedure:

-

Surgical Implantation: Surgically implant a guide cannula targeting a specific brain region (e.g., prefrontal cortex) in an anesthetized rat. Allow for a recovery period.

-

Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfusion and Sampling: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate. Collect dialysate samples at regular intervals before and after the administration of viloxazine.

-

Sample Analysis: Analyze the collected dialysate samples for neurotransmitter content (e.g., norepinephrine, serotonin, dopamine) using high-performance liquid chromatography (HPLC) with electrochemical or mass spectrometric detection.

-

Data Analysis: Quantify the changes in extracellular neurotransmitter concentrations over time in response to viloxazine.[4][22][23]

References

- 1. New Insights into the Mechanism of Action of Viloxazine: Serotonin and Norepinephrine Modulating Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US9358204B2 - Formulations of viloxazine - Google Patents [patents.google.com]

- 3. Viloxazine | C13H19NO3 | CID 5666 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. This compound: Synthesis and Introduction_Chemicalbook [chemicalbook.com]

- 6. New Insights into the Mechanism of Action of Viloxazine: Serotonin and Norepinephrine Modulating Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound | C13H20ClNO3 | CID 71424 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. macsenlab.com [macsenlab.com]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. US9603853B2 - Formulations of viloxazine - Google Patents [patents.google.com]

- 11. benchchem.com [benchchem.com]

- 12. newdrugapprovals.org [newdrugapprovals.org]

- 13. tandfonline.com [tandfonline.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. droracle.ai [droracle.ai]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. DailyMed - QELBREE- this compound capsule, extended release [dailymed.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. benchchem.com [benchchem.com]

- 22. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Monitoring Extracellular Amino Acid Neurotransmitters and hROS by In Vivo Microdialysis in Rats: A Practical Approach | Springer Nature Experiments [experiments.springernature.com]

Viloxazine Hydrochloride Enantiomers: A Technical Guide to Pharmacological Activity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pharmacological activity of viloxazine (B1201356) hydrochloride and its individual enantiomers, (S)-viloxazine and (R)-viloxazine. Viloxazine is a selective norepinephrine (B1679862) reuptake inhibitor (SNRI) with additional modulating effects on specific serotonin (B10506) receptors, making it a molecule of significant interest in neuropharmacology.[1][2] This document provides a comprehensive overview of its mechanism of action, quantitative pharmacological data, detailed experimental protocols, and visualizations of the key signaling pathways involved.

Core Pharmacological Profile